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molecular formula C12H21NO4 B8353650 Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate CAS No. 68401-49-0

Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate

Cat. No. B8353650
M. Wt: 243.30 g/mol
InChI Key: HISPSGMYTQBCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399133

Procedure details

Ethyl 2-n-hexyloxyimino-3-oxobutyrate (syn isomer, 60.7 g.), acetic acid (61 ml.) and sulfuryl chloride (34.7 g.) were treated in a similar manner to that of Example F-(2) to give ethyl 2-n-hexyloxyimino-4-chloro-3-oxobutyrate (syn isomer, 55.6 g.).
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][N:8]=[C:9]([C:15](=[O:17])[CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(Cl)([Cl:21])(=O)=O>C(O)(=O)C>[CH2:1]([O:7][N:8]=[C:9]([C:15](=[O:17])[CH2:16][Cl:21])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
60.7 g
Type
reactant
Smiles
C(CCCCC)ON=C(C(=O)OCC)C(C)=O
Name
Quantity
34.7 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
61 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)ON=C(C(=O)OCC)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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